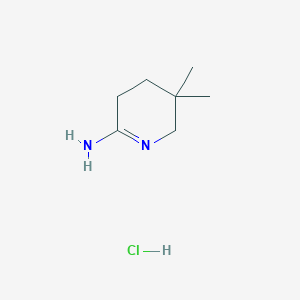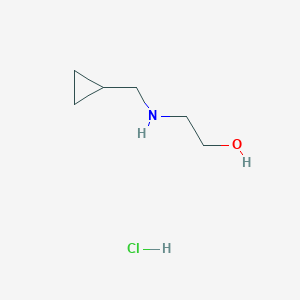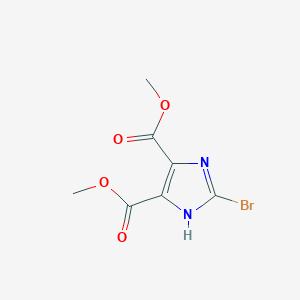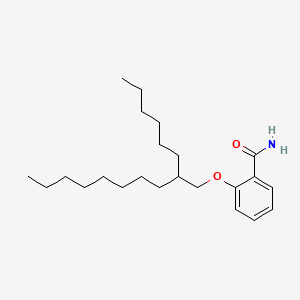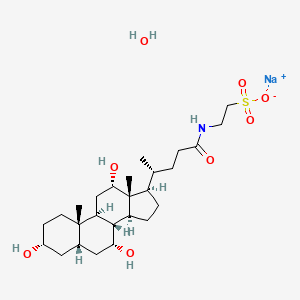![molecular formula C20H27NO3 B1343321 Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898764-95-9](/img/structure/B1343321.png)
Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" has not been directly studied in the provided papers. However, the papers do discuss various related compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives involves ethyl 2-phenyl-1-pyrroline-5-carboxylate, which shares a pyrroline moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, such as the 3+2 annulation method used to synthesize a novel pyrazole derivative . Similarly, the intramolecular cycloaddition reaction was employed to create a hexahydrochromeno[4,3-b]pyrrole derivative . These methods could potentially be adapted for the synthesis of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" by modifying the starting materials and reaction conditions to incorporate the heptanoate and pyrrolinomethylphenyl groups.
Molecular Structure Analysis
The molecular structures of related compounds are often characterized using techniques such as NMR, mass spectrometry, and X-ray diffraction . For example, the crystal structure of ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate was determined, revealing dihedral angles and hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" and to understand its 3D conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of ester groups in the compounds studied suggests susceptibility to hydrolysis reactions . The pyrroline and pyrazole moieties in these compounds may also participate in various chemical reactions, such as nucleophilic substitutions or cycloadditions, which could be relevant to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of bromine in a hexahydrochromeno[4,3-b]pyrrole derivative affects its density and reactivity . The antioxidant properties of a pyrazole derivative were evaluated, indicating the potential for radical scavenging activity . These properties are important for understanding the behavior of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" in biological systems or as a potential pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis of β-Lactams : Ethyl propiolate, a compound similar to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, has been used in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillin-type β-lactams (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate, structurally related to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, has been studied in photochemical reactions, leading to the formation of various ω-Substituted Esters (Tokuda, Watanabe, & Itoh, 1978).
Synthesis of Prostaglandin Analogs : Ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate, similar in structure, has been used in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, indicating its role in the synthesis of prostaglandin analogs (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).
Inhibitors of 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase : 7-(Substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives, which can be structurally related, have shown inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (Hoffman et al., 1985).
Synthesis of Fused Heterocycles : Compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, structurally similar to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, have been synthesized, leading to the formation of novel fused heterocycles (Ergun et al., 2014).
Propriétés
IUPAC Name |
ethyl 7-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h6-7,10-13H,2-5,8-9,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCLHCURZZEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643064 |
Source


|
| Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate | |
CAS RN |
898764-95-9 |
Source


|
| Record name | Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

